molecular formula C9H13N3 B3166044 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile CAS No. 90648-18-3

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile

Cat. No. B3166044
CAS RN: 90648-18-3
M. Wt: 163.22 g/mol
InChI Key: BJOFVZOORDMPBQ-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanenitrile is a biochemical compound used for proteomics research . It has a molecular formula of C9H13N3 and a molecular weight of 163.22 .


Molecular Structure Analysis

The molecular structure of 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanenitrile can be represented by the SMILES notation: CC1=C(N(N=C1C)CCC#N)C . This indicates that the compound contains a pyrazole ring with three methyl groups attached at positions 3, 4, and 5. The pyrazole ring is further connected to a propanenitrile group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanenitrile are not fully detailed in the available literature. It is known that it has a molecular weight of 163.22 . More specific properties like melting point, boiling point, and solubility would require further experimental analysis.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Acaricidal and Insecticidal Activities

New 1,3,5-trimethylpyrazole-containing malonamide derivatives based on pyflubumide were designed, synthesized, and characterized . The results of preliminary bioassays showed that the target compounds possessed good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .

Photoluminescent and Photorefractive Materials

1,3,5-Triarylpyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .

Antitumor and Anti-proliferative Activities

Pyrazole and isoxazole, which are important synthetic targets in biologically active molecules, synthetic drugs, and drugs candidates, are widely applied to clinical practice . They are used in treating diseases of antitumor and anti-proliferative .

Anti-inflammatory and Anti-angiogenic Activities

These compounds are also used for their anti-inflammatory and anti-angiogenic activities .

Antiviral and Antibacterial Activities

They are also used for their antiviral and antibacterial activities .

Ligands for Generating Metallic Complexes

In addition, they can be used as ligands for generating metallic complexes .

Nitric Oxide Carrier

They are also used as nitric oxide carriers .

properties

IUPAC Name

3-(3,4,5-trimethylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOFVZOORDMPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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